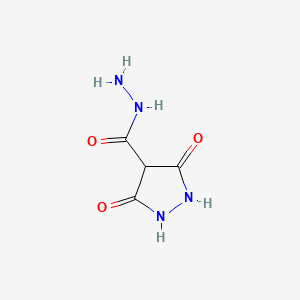
3,5-Dioxopyrazolidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dioxopyrazolidine-4-carbohydrazide is a heterocyclic compound characterized by a pyrazolidine ring with two keto groups at positions 3 and 5, and a carbohydrazide group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxopyrazolidine-4-carbohydrazide typically involves the reaction of monohydrazides of 2-R-4-methyl-4-cyclohexene-1,1-dicarboxylic acids with ethoxymethylenemalonic acid diethyl ester. This reaction leads to the formation of N-(2,2-diethoxycarbonylethylenyl)hydrazides, which are then acylated by the anhydrides of trifluoroacetic and acetic acids to yield derivatives of 3,5-dioxopyrazolidine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dioxopyrazolidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions, particularly at the carbohydrazide group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,5-Dioxopyrazolidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparación Con Compuestos Similares
3,5-Diamino-1H-pyrazole-4-carbohydrazide: This compound shares a similar pyrazole ring structure but with amino groups instead of keto groups.
5-Oxopyrazoline: Another related compound with a similar ring structure but differing in the position and nature of substituents.
Uniqueness: 3,5-Dioxopyrazolidine-4-carbohydrazide is unique due to its specific arrangement of keto and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C4H6N4O3 |
|---|---|
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
3,5-dioxopyrazolidine-4-carbohydrazide |
InChI |
InChI=1S/C4H6N4O3/c5-6-2(9)1-3(10)7-8-4(1)11/h1H,5H2,(H,6,9)(H,7,10)(H,8,11) |
Clave InChI |
MIEMWOKDONFVGF-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=O)NNC1=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


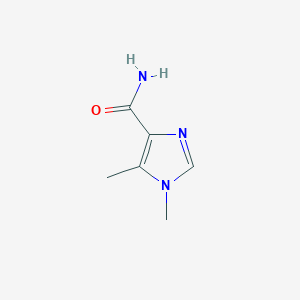
![N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide](/img/structure/B15204122.png)
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)

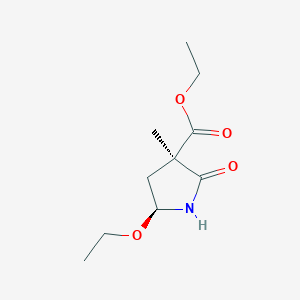

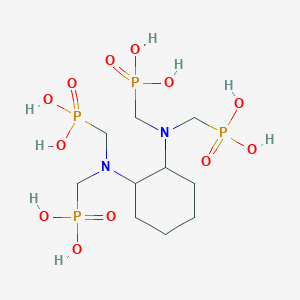
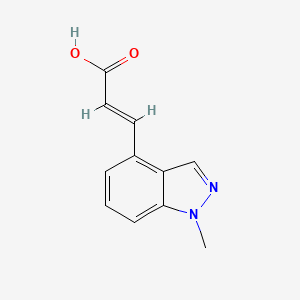
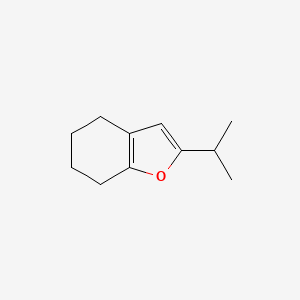
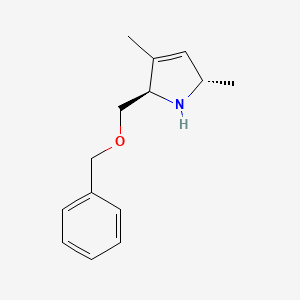

![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
